3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile
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Overview
Description
3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promise in biological studies, particularly in the context of its interaction with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also possess a fused nitrogen-containing heterocyclic ring system and have been studied for their pharmacological potential.
Uniqueness
3-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an anticancer agent and its ability to interact with specific molecular targets make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C18H11ClN6 |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-[[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H11ClN6/c19-13-4-2-6-15(8-13)25-18-16(10-23-25)17(21-11-22-18)24-14-5-1-3-12(7-14)9-20/h1-8,10-11H,(H,21,22,24) |
InChI Key |
WQWAYCDAZHSWSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
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